IMR-1

Notch transcriptional complex Maml1 recruitment inhibition Chromatin immunoprecipitation

IMR-1 is a first-in-class Notch transcription inhibitor that directly binds Notch1 ICD and blocks Maml1 recruitment without altering NICD levels, unlike γ-secretase inhibitors (e.g., DAPT). Supplied as ethyl ester prodrug (≥98% purity), it achieves 50-fold potency enhancement upon intracellular activation to IMR-1A. Demonstrates antitumor efficacy in PDX models at 15 mg/kg without GI toxicity. Essential for ChIP, transcriptomic comparisons, and SAR studies. Order now for reproducible Notch pathway research.

Molecular Formula C15H15NO5S2
Molecular Weight 353.4 g/mol
Cat. No. B3489926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMR-1
Molecular FormulaC15H15NO5S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
InChIInChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7-
InChIKeyQHPJWPQRZMBKTG-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMR-1: First-in-Class Notch Transcriptional Activation Complex Inhibitor for Precision Oncology Research


IMR-1 (Inhibitor of Mastermind Recruitment-1) is a first-in-class, cell-permeable small molecule that directly targets the assembly of the Notch transcriptional activation complex. Unlike upstream pathway inhibitors, IMR-1 binds to the intracellular domain of Notch1 and blocks the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, thereby attenuating Notch target gene transcription [1]. The compound is supplied as an ethyl ester prodrug (MW 353.41, CAS 310456-65-6) that undergoes intracellular esterase hydrolysis to yield the active free acid metabolite IMR-1A . IMR-1 demonstrates antitumor efficacy in Notch-dependent preclinical models and serves as a validated chemical probe for dissecting Notch-mediated transcriptional regulation [2].

Why Notch Pathway Inhibitors Cannot Be Substituted Interchangeably: IMR-1 vs. γ-Secretase and NACK-Targeting Analogs


Notch pathway inhibitors exhibit fundamentally divergent mechanisms of action that preclude interchangeable substitution in research applications. γ-Secretase inhibitors such as DAPT block the proteolytic release of the Notch intracellular domain (NICD), thereby affecting all four Notch paralogs and numerous non-Notch substrates including amyloid precursor protein . In contrast, IMR-1 acts downstream at the level of the assembled transcriptional complex, specifically blocking Maml1 recruitment without altering NICD levels or Notch1 promoter occupancy [1]. Furthermore, the emergence of NACK-targeting compounds and optimized analogs like NADI-351 introduces additional selection complexity [2]. These mechanistic distinctions translate to differential target gene expression profiles, cell-type selectivity, and in vivo tolerability, making compound-specific validation essential for experimental reproducibility.

Quantitative Differentiation Evidence for IMR-1 Procurement: Comparative Performance Data vs. Key Analogs


Direct NTC Assembly Inhibition: IMR-1 Disrupts Maml1 Recruitment Without Affecting Notch1 Promoter Occupancy

IMR-1 selectively inhibits the recruitment of Maml1 to the Notch ternary complex on chromatin without affecting Notch1 occupancy on the HES1 promoter. In contrast, the γ-secretase inhibitor DAPT reduces both Maml1 and Notch1 promoter occupancy, consistent with its upstream mechanism of blocking NICD release [1]. This distinction was demonstrated in Notch-dependent OE33 and 786-0 cell lines via chromatin immunoprecipitation (ChIP) assays [2].

Notch transcriptional complex Maml1 recruitment inhibition Chromatin immunoprecipitation Mechanism of action differentiation

Intracellular Metabolic Activation: IMR-1 Prodrug Generates IMR-1A with 50-Fold Enhanced Potency

IMR-1 functions as an ethyl ester prodrug that is hydrolyzed by intracellular esterases to yield the active free acid metabolite IMR-1A . IMR-1A exhibits an IC50 of 0.5 μM against Notch transcriptional activation, representing a 50-fold increase in potency relative to the parent compound IMR-1 (IC50 = 26 μM) . Surface plasmon resonance (SPR) analysis confirms IMR-1A binds to the Notch1 intracellular domain with a Kd of 2.9 μM .

Prodrug activation Intracellular esterase IMR-1A metabolite Potency enhancement

In Vivo Efficacy Without Overt Toxicity: IMR-1 Achieves DAPT-Equivalent Tumor Suppression with Favorable Tolerability

In two independent patient-derived xenograft (PDX) models of esophageal adenocarcinoma (EAC29 and EAC47), IMR-1 administered at 15 mg/kg intraperitoneally significantly abrogated tumor growth to a level comparable to that achieved with DAPT treatment at 20 mg/kg [1]. Notably, IMR-1 treatment at 15 mg/kg caused no significant weight loss or other visible signs of adverse effects in treated mice, whereas γ-secretase inhibitors are clinically associated with dose-limiting gastrointestinal toxicity [2]. RT-qPCR analysis of excised tumors confirmed that IMR-1 decreased expression of Notch target genes HES1, HEYL, and NOTCH3 [3].

Patient-derived xenograft Esophageal adenocarcinoma In vivo tolerability Tumor growth inhibition

Notch-Dependent Cell Line Selectivity: IMR-1 Discriminates Between Notch-Dependent and Notch-Independent Cancer Cells

IMR-1 selectively inhibits colony formation in Notch-dependent cell lines while sparing Notch-independent lines. At concentrations of 15 and 45 μM, IMR-1 inhibited colony formation in Notch-dependent SUM149, SUM159, and HT-1080 cells but showed no inhibitory effect on Notch-independent T47D, MCF-7, and H23 cell lines [1]. This selectivity profile contrasts with γ-secretase inhibitors, which affect both Notch-dependent and certain Notch-independent lines due to off-target effects on other γ-secretase substrates [2].

Colony formation assay Notch-dependent cell lines Selective growth inhibition Cancer cell line panel

Structural Binding Characterization: IMR-1 Engages NICD-CSL Interface to Prevent Maml1 Recruitment

Computational docking and structural modeling predict that IMR-1 binds within a cavity formed at the interface between the ANK repeats of the Notch intracellular domain (NICD) and CSL (RBP-Jκ) on the HES1 promoter [1]. Predicted interactions involve NICD residues Arg2061 and Arg2071, and CSL residues Gln362, Asn363, Gly384, and Met126, positioning IMR-1 to sterically prevent Maml1 from engaging the NICD-CSL complex [2]. Surface plasmon resonance (SPR) confirmed that IMR-1 binds to the Notch1 intracellular domain with a Kd of 11 μM [3].

Protein-protein interaction NICD-CSL interface Binding site mapping Computational docking

Recommended Research Applications for IMR-1 Based on Validated Differentiation Evidence


Dissecting Notch Transcriptional vs. Proteolytic Regulation in Mechanistic Studies

Use IMR-1 when experimental objectives require selective inhibition of Notch-mediated transcription without perturbing NICD release or γ-secretase activity. Unlike DAPT and other γ-secretase inhibitors, IMR-1 does not affect Notch1 promoter occupancy or cellular NICD levels, enabling clean interpretation of transcriptional complex-specific effects [1]. This application is particularly valuable for chromatin immunoprecipitation (ChIP) studies examining Maml1 recruitment dynamics and for transcriptomic comparisons between upstream versus downstream Notch pathway blockade [2].

Long-Term In Vivo Xenograft Studies Requiring Sustained Notch Inhibition with Minimal Toxicity

Select IMR-1 for extended in vivo efficacy studies in patient-derived xenograft models where γ-secretase inhibitor-associated gastrointestinal toxicity would confound results. IMR-1 administered at 15 mg/kg achieves tumor growth suppression comparable to DAPT (20 mg/kg) without causing observable weight loss or adverse effects [1]. The prodrug undergoes intracellular activation to IMR-1A, providing sustained target engagement with a 50-fold potency enhancement over the parent compound [2].

Validation of Notch-Dependency in Cancer Cell Line Panels

Employ IMR-1 as a chemical probe to discriminate Notch-dependent from Notch-independent cancer cell lines. IMR-1 selectively inhibits colony formation in SUM149, SUM159, and HT-1080 (Notch-dependent) while sparing T47D, MCF-7, and H23 (Notch-independent) at 15-45 μM concentrations [1]. This selectivity profile makes IMR-1 superior to pan-γ-secretase inhibitors for establishing pathway addiction in novel cell models [2].

Structure-Activity Relationship Studies Targeting the Notch Transcriptional Complex

Utilize IMR-1 as a reference scaffold for medicinal chemistry optimization of Notch transcription inhibitors. The compound's predicted binding mode at the NICD-CSL interface (involving NICD Arg2061/Arg2071 and CSL Gln362/Asn363/Gly384/Met126) provides a validated starting point for rational design [1]. Derivatives such as NADI-351 demonstrate that potency enhancements of 15-fold relative to IMR-1 are achievable through structure-guided optimization, establishing IMR-1 as a benchmark for comparative SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMR-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.